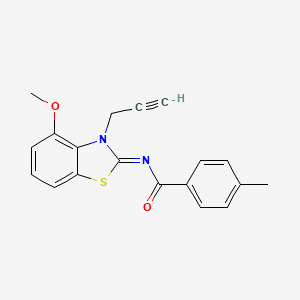

![molecular formula C21H22N2O4 B2380719 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid CAS No. 2138243-70-4](/img/structure/B2380719.png)

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

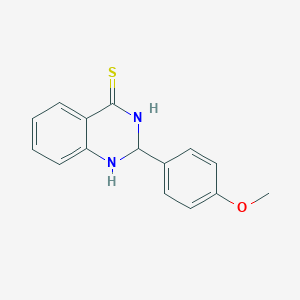

“2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid” is a chemical compound . It is also known as "(S)-2-(1-(((9H-fluoren-9-yl)methoxy)carbonyl)pyrrolidin-3-yl)acetic acid" .

Molecular Structure Analysis

The molecular structure of this compound involves a fluorenylmethyloxycarbonyl (Fmoc) group attached to a pyrrolidine ring, which is further connected to an acetic acid group . The Fmoc group is a common protecting group used in peptide synthesis.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 341.36 . Other physical and chemical properties such as boiling point, density, and melting point are not available in the retrieved data .Applications De Recherche Scientifique

Synthesis of Novel Compounds

Unnatural Amino Acids Synthesis : 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid is involved in the synthesis of differentially protected azatryptophan derivatives through Negishi coupling. This process is crucial in peptide-based drug discovery (Nimje et al., 2020).

Production of Enantiomerically Pure β-Amino Acids : The compound has been used in the Arndt-Eistert protocol to convert α-amino acids to β-amino acids. This transformation is significant for synthesizing enantiomerically pure N-Fmoc-protected β-amino acids (Ellmerer-Müller et al., 1998).

Pyrrolidine Ring-Based Amino Acids Synthesis : The compound is instrumental in creating both enantiomerically pure forms of pyrrolidine-based amino acids, such as (R)- and (S)-3-pyrrolidineacetic acid. This is achieved through an oxidative cyclization process (Galeazzi et al., 1996).

Preparation of N-Fmoc-Protected β2-homoamino Acids : It serves as a protective group in the synthesis of N-Fmoc-protected β2-homoamino acids, crucial for solid-phase syntheses of β-peptides (Šebesta & Seebach, 2003).

Development of Novel Fluorophores

- Fluorophore Synthesis for Material Science : The compound aids in the synthesis of poly-functionalized nicotinonitriles incorporating pyrene and fluorene moieties, useful in material science due to their photophysical properties (Hussein, El Guesmi, & Ahmed, 2019).

Self-Assembling Structures

- Formation of Self-Assembled Structures : Modified aliphatic amino acids containing this compound exhibit unique self-assembling properties. These structures are studied under various conditions and have potential in the design of novel architectures for specific functions (Gour et al., 2021).

Photocycloaddition Processes

- Intermolecular Photocycloaddition : Utilized in the synthesis of 2-(pyrrolidine-3-yl)acetic acid derivatives via intermolecular photocycloaddition, which forms cyclic γ-aminobutyric acid analogues (Petz et al., 2019).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLYNQYDAXKGCGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

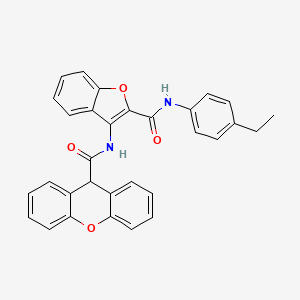

![6-Ethyl-2-(2-methoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2380641.png)

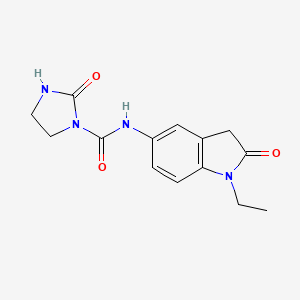

![Methyl 1-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2380644.png)

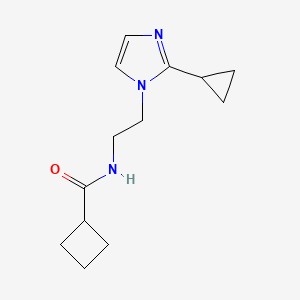

![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-4-nitrobenzamide](/img/structure/B2380647.png)

![N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2380650.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 3,4-diethoxybenzoate](/img/structure/B2380655.png)

![2-[(4-Chlorophenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B2380656.png)

![N-tert-butyl-2-[3-cyano-6-thiophen-2-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetamide](/img/structure/B2380657.png)